(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine
Overview
Description
(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is a chiral amine compound that features a tert-butyldimethylsilyloxy group attached to the propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine typically involves the protection of the hydroxyl group of (s)-propan-2-amine followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group. The reaction conditions often include the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of deprotected amines or amines with different protecting groups.
Scientific Research Applications
(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in the synthesis of biologically active molecules.
Medicine: Explored for its use in the development of pharmaceuticals and drug intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine involves its ability to act as a chiral auxiliary or protecting group in various chemical reactions. The tert-butyldimethylsilyloxy group provides steric hindrance, which can influence the selectivity and outcome of reactions. The amine group can participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (s)-1-(Trimethylsilyloxy)propan-2-amine
- (s)-1-(Tert-butyldiphenylsilyloxy)propan-2-amine
- (s)-1-(Methoxymethylsilyloxy)propan-2-amine
Uniqueness
(s)-1-(Tert-butyldimethylsilyloxy)propan-2-amine is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides a balance of steric protection and reactivity. This makes it particularly useful in reactions where selective protection and deprotection of the amine group are required.
Properties
IUPAC Name |
(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h8H,7,10H2,1-6H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYYTARALLSQRH-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO[Si](C)(C)C(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184257 | |
Record name | (2S)-1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175717-75-6 | |
Record name | (2S)-1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175717-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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